
2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl is an organic compound characterized by the presence of a bromine atom and three methoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl typically involves the bromination of 2,4,6-trimethoxy-1,1’-biphenyl. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production of 2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms of the methoxy groups.
Coupling Reactions: Products include biphenyl derivatives with new substituents at the position of the bromine atom.
Scientific Research Applications
2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research explores its potential as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom and the methoxy groups. The bromine atom acts as a leaving group in substitution reactions, while the methoxy groups can participate in electron-donating interactions. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,6-trimethoxybenzene: Similar structure but lacks the biphenyl moiety.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar biphenyl structure but with different substituents.
Uniqueness
2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl is unique due to the combination of the bromine atom and three methoxy groups on a biphenyl structure. This unique arrangement allows for specific reactivity and applications that are not observed in similar compounds .
Properties
CAS No. |
755017-63-1 |
|---|---|
Molecular Formula |
C15H15BrO3 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-10-8-13(18-2)15(14(9-10)19-3)11-6-4-5-7-12(11)16/h4-9H,1-3H3 |
InChI Key |
AFNIHMFKOSVKDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
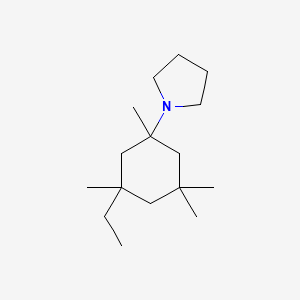
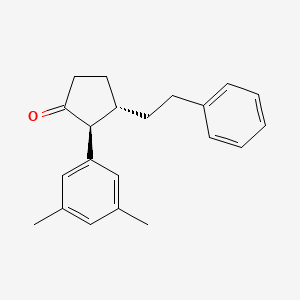
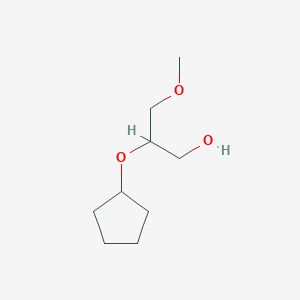
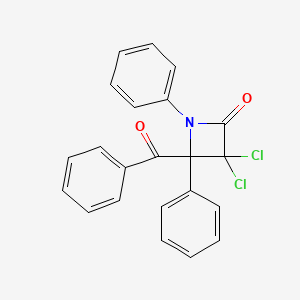
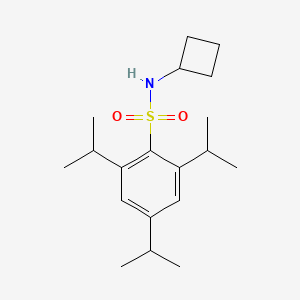

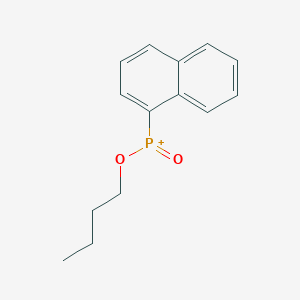
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
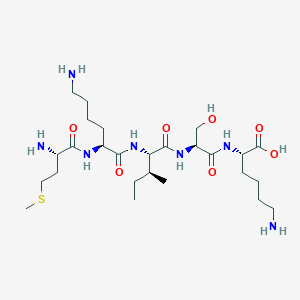
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
